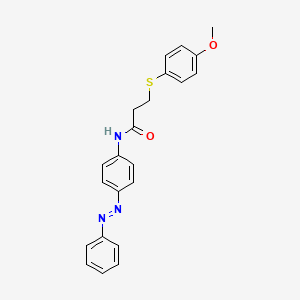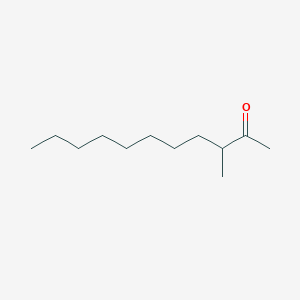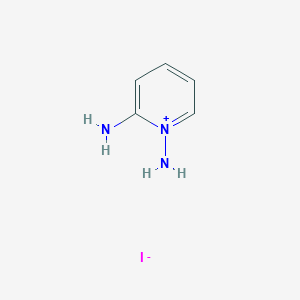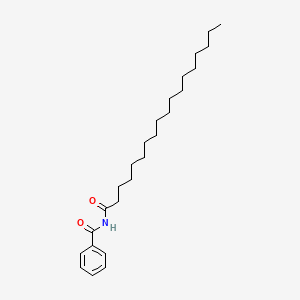![molecular formula C26H44N2O3 B14148519 n-[(2-Methoxyphenyl)carbamoyl]octadecanamide CAS No. 6947-54-2](/img/structure/B14148519.png)
n-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide: is a chemical compound with the molecular formula C26H45NO3 It is known for its unique structure, which includes a long octadecanamide chain and a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-[(2-Hydroxyphenyl)carbamoyl]octadecanamide.
Reduction: Formation of N-[(2-Methoxyphenyl)carbamoyl]octadecanamine.
Substitution: Formation of N-[(2-Substituted phenyl)carbamoyl]octadecanamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-Methoxyphenyl)carbamoyl]benzoic acid: Similar structure but with a benzoic acid group instead of an octadecanamide chain.
N-[(2-Methoxyphenyl)carbamoyl]methylamine: Similar structure but with a methylamine group instead of an octadecanamide chain.
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide is unique due to its long hydrophobic octadecanamide chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and surfactant formulations.
Propiedades
Número CAS |
6947-54-2 |
|---|---|
Fórmula molecular |
C26H44N2O3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(29)28-26(30)27-23-20-18-19-21-24(23)31-2/h18-21H,3-17,22H2,1-2H3,(H2,27,28,29,30) |
Clave InChI |
WJBJHSKWTNKJNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
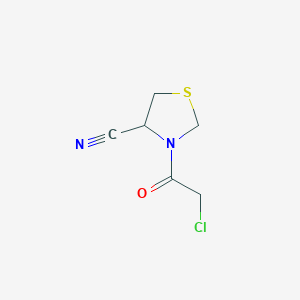
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)


